molecular formula C26H30N2O2 B4139345 N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide

N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide

Cat. No. B4139345
M. Wt: 402.5 g/mol
InChI Key: ALSUQSLYHCDPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide, also known as AAMC, is a synthetic compound that has been extensively studied for its potential use in scientific research. AAMC is a member of the benzamide family of compounds, which are known for their ability to modulate various physiological processes.

Mechanism of Action

The mechanism of action of N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide is not yet fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide in lab experiments is its ability to modulate various physiological processes, making it a useful tool for studying the effects of these processes on the body. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide. One area of interest is in the development of new pain medications. Another area is in the study of cancer, where N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide may have potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide and its potential applications in other areas of research.

Scientific Research Applications

N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of pain and inflammation. N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Another area of research is in the study of cancer. N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as a cancer treatment.

properties

IUPAC Name

N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-17-9-22(7-8-23(17)28-25(30)21-5-3-2-4-6-21)27-24(29)16-26-13-18-10-19(14-26)12-20(11-18)15-26/h2-9,18-20H,10-16H2,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSUQSLYHCDPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-methyl-4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.